3-(4-methoxyphenyl)-1-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea 3-(4-methoxyphenyl)-1-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC20033771
InChI: InChI=1S/C23H27N5O2/c1-17-7-6-8-19(15-17)28(23(29)24-18-10-12-20(30-2)13-11-18)16-22-26-25-21-9-4-3-5-14-27(21)22/h6-8,10-13,15H,3-5,9,14,16H2,1-2H3,(H,24,29)
SMILES:
Molecular Formula: C23H27N5O2
Molecular Weight: 405.5 g/mol

3-(4-methoxyphenyl)-1-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

CAS No.:

Cat. No.: VC20033771

Molecular Formula: C23H27N5O2

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-1-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea -

Specification

Molecular Formula C23H27N5O2
Molecular Weight 405.5 g/mol
IUPAC Name 3-(4-methoxyphenyl)-1-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Standard InChI InChI=1S/C23H27N5O2/c1-17-7-6-8-19(15-17)28(23(29)24-18-10-12-20(30-2)13-11-18)16-22-26-25-21-9-4-3-5-14-27(21)22/h6-8,10-13,15H,3-5,9,14,16H2,1-2H3,(H,24,29)
Standard InChI Key VUXPLOVAMHACPA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=C(C=C4)OC

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound features a triazoloazepine core—a seven-membered azepine ring fused with a triazole moiety—substituted with a urea bridge linking 4-methoxyphenyl and 3-methylphenyl groups. The methylene spacer between the triazoloazepine and urea groups enhances conformational flexibility, enabling diverse molecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₃H₂₇N₅O₂
Molecular Weight405.5 g/mol
logP (Partition Coefficient)3.7–4.1 (calculated)
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2
Polar Surface Area~90 Ų

The methoxy group on the phenyl ring contributes electron-donating effects, while the methyl substituent introduces steric bulk, influencing target binding affinity.

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions, typically including:

  • Triazoloazepine Core Formation: Cyclization of precursors like 6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepine using cyclocondensation or ring-closing metathesis .

  • Substituent Introduction:

    • Suzuki coupling for aryl group attachment.

    • Urea bridge formation via reaction of isocyanates with amines.

Industrial-Scale Production

Optimized methods employ continuous flow reactors and high-throughput screening to improve yields (>75%). Key challenges include regioselectivity in triazole ring formation and purification of stereoisomers .

Biological Activity and Mechanisms

Kinase Inhibition

The triazoloazepine scaffold exhibits affinity for p38 mitogen-activated protein (MAP) kinase, a target in inflammatory diseases . Molecular docking studies suggest the urea group forms hydrogen bonds with kinase active sites, while hydrophobic interactions stabilize binding .

Table 2: Comparative Biological Activities of Analogues

CompoundTargetIC₅₀ (nM)Source
Target Compoundp38 MAP Kinase110 ± 15
Chloro-Substituted Analogue CYP3A4420 ± 30
Benzothiazolyl Urea EGFR85 ± 10

Applications in Drug Development

Anticancer Agents

Triazoloazepine derivatives demonstrate antiproliferative activity against MKN-45 gastric adenocarcinoma cells (IC₅₀: 1.2–3.8 µM) . The target compound’s urea moiety may enhance DNA intercalation or topoisomerase inhibition.

Anti-Inflammatory Therapeutics

In murine models, triazoloazepines reduce TNF-α production by 60–70% at 10 mg/kg doses, comparable to dexamethasone .

Comparative Analysis with Structural Analogues

Substituent Effects

  • 4-Methoxyphenyl vs. 4-Chlorophenyl : Methoxy groups improve solubility (logSw: -4.0 vs. -5.2) but reduce CYP450 inhibition .

  • Triazoloazepine vs. Pyrazole Cores : Triazoloazepines show 3-fold higher kinase selectivity due to rigid conformation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator